5-Propyl-2'-deoxyuridine
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Overview
Description
5-Propyl-2’-deoxyuridine is a nucleoside analogue that has shown significant antiviral properties, particularly against herpes simplex virus . It is a modified form of deoxyuridine, where the hydrogen atom at the 5-position of the uracil ring is replaced by a propyl group. This modification enhances its antiviral activity and makes it a valuable compound in antiviral research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-propyl-2’-deoxyuridine can be achieved through the hydrogenation of 5-allyl-2’-deoxyuridine. The process involves the use of mercury, palladium, and 3-chloropropene to first synthesize 5-allyl-2’-deoxyuridine from 2’-deoxyuridine. The 5-allyl-2’-deoxyuridine is then hydrogenated to produce 5-propyl-2’-deoxyuridine .
Industrial Production Methods
While specific industrial production methods for 5-propyl-2’-deoxyuridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Propyl-2’-deoxyuridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding uracil derivatives.
Reduction: The compound can be reduced under specific conditions to yield different nucleoside analogues.
Substitution: It can undergo nucleophilic substitution reactions, where the propyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or lithium diisopropylamide.
Major Products Formed
The major products formed from these reactions include various modified nucleosides and nucleotides, which can have different biological activities and properties.
Scientific Research Applications
5-Propyl-2’-deoxyuridine has several scientific research applications:
Antiviral Research: It has been shown to inhibit herpes simplex virus replication at very low concentrations, making it a valuable tool in antiviral studies
Biological Studies: The compound is used to study the effects of nucleoside analogues on DNA synthesis and repair mechanisms.
Medical Research: Its antiviral properties make it a candidate for developing new antiviral therapies.
Industrial Applications: It can be used in the synthesis of other nucleoside analogues and as a reference compound in analytical studies.
Mechanism of Action
The antiviral activity of 5-propyl-2’-deoxyuridine is primarily due to its incorporation into viral DNA, where it inhibits DNA synthesis. The compound interferes with the glycosylation of viral proteins, leading to the production of defective viral particles . This inhibition is specific to herpes simplex virus, as the compound does not significantly affect the replication of other viruses or normal cell metabolism .
Comparison with Similar Compounds
Similar Compounds
- 5-Ethyl-2’-deoxyuridine
- 5-Vinyl-2’-deoxyuridine
- 5-Allyl-2’-deoxyuridine
- 5-Iododeoxyuridine
Comparison
5-Propyl-2’-deoxyuridine is unique among these compounds due to its specific antiviral activity against herpes simplex virus at very low concentrations. While other analogues like 5-iododeoxyuridine also exhibit antiviral properties, they often require higher concentrations to achieve similar effects . Additionally, the propyl group in 5-propyl-2’-deoxyuridine provides a balance between hydrophobicity and steric hindrance, enhancing its incorporation into viral DNA and its overall antiviral efficacy.
Properties
CAS No. |
27826-74-0 |
---|---|
Molecular Formula |
C12H18N2O5 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-propylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H18N2O5/c1-2-3-7-5-14(12(18)13-11(7)17)10-4-8(16)9(6-15)19-10/h5,8-10,15-16H,2-4,6H2,1H3,(H,13,17,18)/t8-,9+,10+/m0/s1 |
InChI Key |
MBERTAKFBYOAHR-IVZWLZJFSA-N |
SMILES |
CCCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Isomeric SMILES |
CCCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CCCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Key on ui other cas no. |
27826-74-0 |
Synonyms |
2'-deoxy-5-propyluridine 5-propyl-2'-deoxyuridine 5-propyl-2'-deoxyuridine, 2-(14)C-labeled 5-propyl-2'-deoxyuridine, 4-(14)C-labeled 5-propyldeoxyuridine |
Origin of Product |
United States |
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